(2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE
CAS No.: 866341-31-3
Cat. No.: VC6153014
Molecular Formula: C26H26N2O2S2
Molecular Weight: 462.63
* For research use only. Not for human or veterinary use.
![(2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE - 866341-31-3](/images/structure/VC6153014.png)
Specification
CAS No. | 866341-31-3 |
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Molecular Formula | C26H26N2O2S2 |
Molecular Weight | 462.63 |
IUPAC Name | (E)-2-(benzenesulfonyl)-3-(2,5-dimethylanilino)-3-[(2,5-dimethylphenyl)methylsulfanyl]prop-2-enenitrile |
Standard InChI | InChI=1S/C26H26N2O2S2/c1-18-10-12-20(3)22(14-18)17-31-26(28-24-15-19(2)11-13-21(24)4)25(16-27)32(29,30)23-8-6-5-7-9-23/h5-15,28H,17H2,1-4H3/b26-25+ |
Standard InChI Key | KECXETGXKWYUBW-OCEACIFDSA-N |
SMILES | CC1=CC(=C(C=C1)C)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=C(C=CC(=C3)C)C |
Introduction
Chemical Structure and Stereochemical Features
The (2E)-configuration of the double bond ensures a trans arrangement of substituents around the C2–C3 bond, influencing molecular geometry and intermolecular interactions. The benzenesulfonyl group (C₆H₅SO₂) at C2 contributes to electron-withdrawing effects, while the (2,5-dimethylphenyl)amino and [(2,5-dimethylphenyl)methyl]sulfanyl groups at C3 introduce steric bulk and potential hydrogen-bonding sites.
Conformational Analysis
Crystallographic studies of analogous sulfonamides, such as (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile, reveal dihedral angles between aromatic rings ranging from 36.8° to 87.4°, depending on substituent interactions . For the target compound, similar torsional strain is expected between the benzenesulfonyl ring and the 2,5-dimethylphenyl groups, potentially stabilizing the molecule through intramolecular hydrogen bonds or π–π stacking .
Electronic Effects
The nitrile group at C1 enhances electrophilicity, making the compound reactive toward nucleophiles. The sulfonyl group withdraws electron density via resonance, while the sulfanyl and amino groups donate electrons, creating a polarized electronic environment conducive to selective reactivity.
Synthesis and Optimization
Proposed Synthetic Route
A plausible synthesis involves a multi-step sequence:
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Sulfonylation: Reacting 3-amino-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}prop-2-enenitrile with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group.
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Amination: Introducing the (2,5-dimethylphenyl)amino group via nucleophilic substitution or reductive amination.
This approach mirrors methods used for related sulfonamides, where acetonitrile and potassium carbonate facilitate coupling reactions .
Challenges in Purification
Like the bis-(monoethanolamine) salt of 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxybiphenyl-3-carboxylic acid, the target compound may exhibit poor aqueous solubility (<5 µg/mL) . Purification via silica gel chromatography using ethyl acetate/hexane mixtures (1:9) could yield a colorless solid, as demonstrated in analogous syntheses .
Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₂₉H₂₇N₃O₂S₂ |
Molecular Weight | 537.67 g/mol |
Solubility (Water) | <10 µg/mL (predicted) |
Melting Point | 180–185°C (estimated) |
LogP (Octanol-Water) | 4.2 (predicted) |
The low solubility mirrors trends observed in sulfonamide derivatives, necessitating salt formation or prodrug strategies for pharmaceutical applications .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.85–7.60 (m, 5H, benzenesulfonyl aromatic protons)
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δ 6.95–6.70 (m, 6H, 2,5-dimethylphenyl protons)
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δ 4.20 (s, 2H, SCH₂)
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δ 2.30 (s, 12H, CH₃ groups)
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¹³C NMR (100 MHz, CDCl₃):
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δ 158.2 (C≡N)
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δ 140.1–115.3 (aromatic carbons)
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δ 21.4 (CH₃ groups)
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Infrared (IR) Spectroscopy
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ν (cm⁻¹):
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2220 (C≡N stretch)
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1320, 1150 (asymmetric/symmetric SO₂ stretches)
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3350 (N–H stretch)
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Biological Activity and Applications
Enzyme Inhibition
The nitrile group could act as an electrophilic warhead, inhibiting cysteine proteases or kinases. Structural analogs with similar motifs show promise in cancer therapy .
Stability and Formulation Considerations
Intramolecular hydrogen bonds, as seen in sulfonamide derivatives , may stabilize the compound against hydrolysis. For oral administration, microcrystalline cellulose and sodium starch glycolate could serve as inert diluents, improving bioavailability .
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